molecular formula C13H10N4OS B4770066 6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4770066
M. Wt: 270.31 g/mol
InChI Key: IDHXQXRHURPNOP-UHFFFAOYSA-N
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Description

6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that features a unique fusion of triazole and quinazoline rings with a thienyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 2-aminobenzonitrile with thiosemicarbazide to form the intermediate 2-(2-thienyl)-1,2,4-triazole-3-thiol. This intermediate is then subjected to cyclization with 2-chloroquinazoline under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the PCAF bromodomain, which is involved in the regulation of gene expression and has implications in cancer therapy . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to its specific fusion of triazole and quinazoline rings with a thienyl substituent. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-11-5-8(12-2-1-3-19-12)4-10-9(11)6-17-13(16-10)14-7-15-17/h1-3,6-8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHXQXRHURPNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN3C(=NC=N3)N=C21)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 3
6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 4
6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 5
6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 6
6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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